(3-(Ethoxymethyl)phenyl)boronic acid

Vue d'ensemble

Description

“(3-(Ethoxymethyl)phenyl)boronic acid” is a boronic acid compound with the CAS Number: 1107603-49-5 . It has a molecular weight of 180.01 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

Boronic acids can be synthesized using various methods. They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . The synthesis of boronic acids involves the addition of organometallic reagents to boranes . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The linear formula for “this compound” is C9H13BO3 .Chemical Reactions Analysis

Boronic acids are versatile compounds that can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Physical and Chemical Properties Analysis

“this compound” is a solid compound that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 180.01 .Applications De Recherche Scientifique

Photophysical Properties of 3-Methoxyphenyl Boronic Acid (3MPBA)

3-Methoxyphenyl boronic acid (3MPBA) demonstrates significant photophysical properties. The absorption and fluorescence spectra of 3MPBA vary with the polarity of different solvents. These properties are crucial for understanding solvatochromic shifts and quantum chemical behavior, indicating potential applications in photochemistry and material sciences (Muddapur et al., 2016).

Boronic Acids in Holographic Analysis

Boronic acids like 3-acrylamide phenyl boronic acid (3-APB) are employed in holographic sensors for detecting substances such as L-lactate. The versatility of boronic acids in forming responsive and reversible holographic sensors demonstrates their potential in analytical and diagnostic applications (Sartain et al., 2008).

Carbon Nanotube Optical Modulation

Phenyl boronic acids, including those similar to 3-methoxyphenyl boronic acid, play a role in modulating the optical properties of single-walled carbon nanotubes (SWNT). This is crucial for applications in nanotechnology and sensor development, where the interaction between boronic acid structures and SWNT affects photoluminescence quantum yield (Mu et al., 2012).

Boronic Acid-Catalyzed Chemical Reactions

Boronic acids are versatile in catalyzing enantioselective chemical reactions. For instance, 3-borono-BINOL as a chiral boronic acid catalyst facilitates the aza-Michael addition of hydroxamic acid to quinone imine ketals, illustrating the broad utility of boronic acids in synthetic organic chemistry (Hashimoto et al., 2015).

Fluorescence Quenching by Boronic Acid Derivatives

Boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, exhibit fluorescence quenching in the presence of aniline in alcohols. This property is essential for developing fluorescence-based sensors and studying intermolecular interactions (Geethanjali et al., 2015).

Boronic Acid Polymers in Biomedicine

Boronic acid-containing polymers find significant applications in biomedicine, including HIV, obesity, diabetes, and cancer treatments. Their unique reactivity and responsive nature make them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).

NMR Spectroscopy in Boronic Acid Analysis

NMR spectroscopy, particularly 11B NMR, is effective in analyzing the structural properties of phenyl boronic acids and their condensations with diols. This method is vital in understanding the binding phenomena and acidity of boronic acids, which is critical in medical diagnostics and biochemistry (Valenzuela et al., 2022).

Mécanisme D'action

Target of Action

The primary target of (3-(Ethoxymethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is a solid under normal conditions . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the reaction conditions can significantly impact the action of the compound.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

They can interact with enzymes, proteins, and other biomolecules, often forming reversible covalent bonds with diols in biological molecules .

Cellular Effects

Boronic acids have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms . They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and can have long-term effects on cellular function .

Metabolic Pathways

Boronic acids can participate in various metabolic processes .

Transport and Distribution

Boronic acids can interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles based on their chemical properties .

Propriétés

IUPAC Name |

[3-(ethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-2-13-7-8-4-3-5-9(6-8)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQGDLDTWVOSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

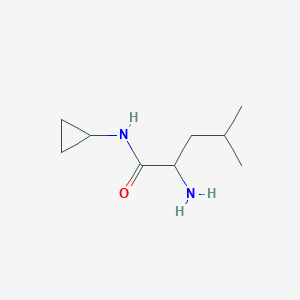

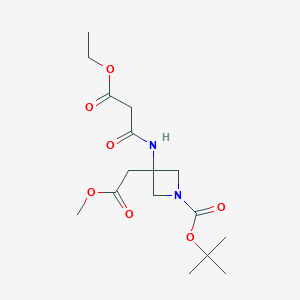

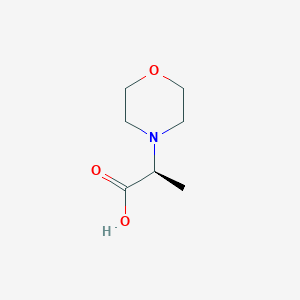

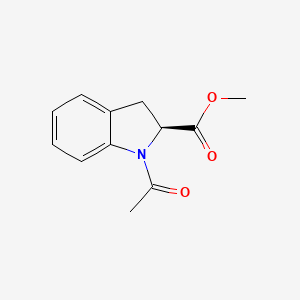

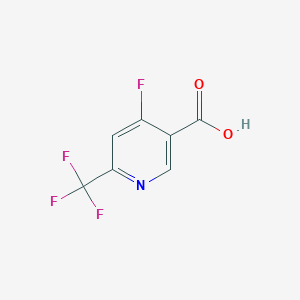

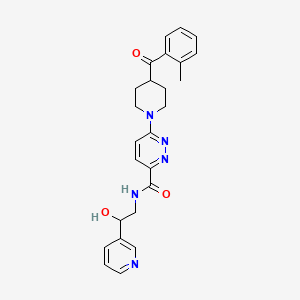

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)